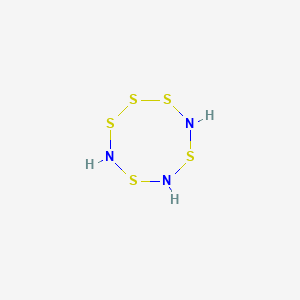
1,2,3,5,7,4,6,8-Pentathiatriazocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,7,4,6,8-Pentathiatriazocane is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
The synthesis of 1,2,3,5,7,4,6,8-Pentathiatriazocane involves several steps, typically starting with the reaction of appropriate precursors under controlled conditions. The synthetic routes often include the use of sulfur and nitrogen-containing reagents, with specific reaction conditions such as temperature, pressure, and catalysts being crucial for successful synthesis. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
1,2,3,5,7,4,6,8-Pentathiatriazocane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions vary, but they generally require specific solvents, temperatures, and catalysts to achieve the desired products. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,5,7,4,6,8-Pentathiatriazocane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1,2,3,5,7,4,6,8-Pentathiatriazocane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.
Comparación Con Compuestos Similares
1,2,3,5,7,4,6,8-Pentathiatriazocane can be compared with other similar heterocyclic compounds, such as:
1,2,3,4,5,6-Hexathiatriazocane: Another sulfur and nitrogen-containing heterocycle with different properties and applications.
1,2,3,4,5,6,7,8-Octathiatriazocane: A compound with more sulfur atoms, leading to distinct chemical behaviors.
1,2,3,4,5,6,7,8-Nonathiatriazocane:
The uniqueness of this compound lies in its specific ring structure and the balance of sulfur and nitrogen atoms, which confer distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
638-50-6 |
|---|---|
Fórmula molecular |
H3N3S5 |
Peso molecular |
205.4 g/mol |
Nombre IUPAC |
1,2,3,5,7,4,6,8-pentathiatriazocane |
InChI |
InChI=1S/H3N3S5/c1-4-2-6-8-7-3-5-1/h1-3H |
Clave InChI |
FACOHJGJDQEPPW-UHFFFAOYSA-N |
SMILES canónico |
N1SNSSSNS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


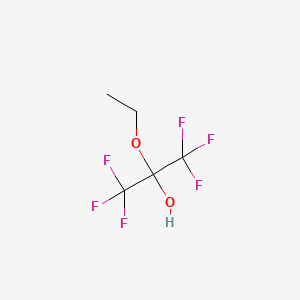

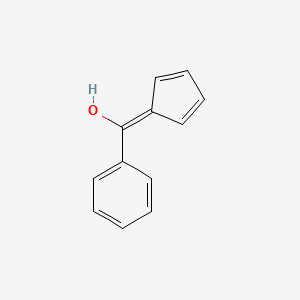

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
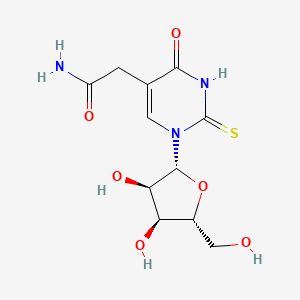
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
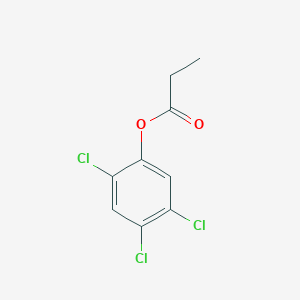
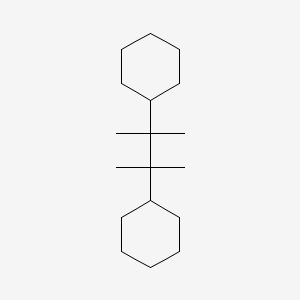
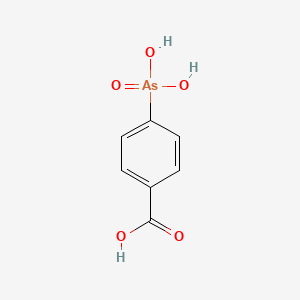
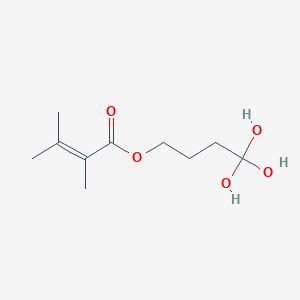
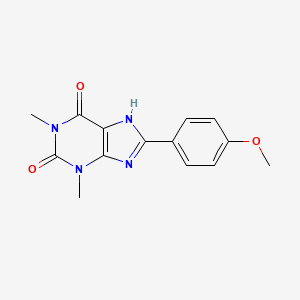

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
